mecilizine
Overview
Description
Meclizine hydrochloride is a histamine H1 antagonist with antiemetic and antivertigo properties. It is commonly used to treat nausea, vomiting, and dizziness associated with motion sickness and vertigo caused by vestibular system diseases . Meclizine hydrochloride is available in oral tablet form and is marketed under various brand names, including Antivert, Bonine, and Dramamine .
Preparation Methods
Synthetic Routes and Reaction Conditions
Meclizine hydrochloride can be synthesized through a multi-step process involving the reaction of 1-(4-chlorobenzhydryl)piperazine with 3-methylbenzyl chloride in the presence of a base such as sodium hydroxide. The reaction is typically carried out in an organic solvent like ethanol or methanol under reflux conditions . The resulting product is then purified and converted to its hydrochloride salt form by treatment with hydrochloric acid .
Industrial Production Methods
In industrial settings, the production of meclizine hydrochloride involves similar synthetic routes but on a larger scale. The process includes the use of large reactors and continuous flow systems to ensure efficient and consistent production. The final product is subjected to rigorous quality control measures to ensure purity and potency .
Chemical Reactions Analysis
Types of Reactions
Meclizine hydrochloride undergoes various chemical reactions, including:
Oxidation: Meclizine hydrochloride can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction of meclizine hydrochloride can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Meclizine hydrochloride can undergo nucleophilic substitution reactions with reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Major Products Formed
Oxidation: Oxidized derivatives of meclizine hydrochloride.
Reduction: Reduced derivatives of meclizine hydrochloride.
Substitution: Substituted derivatives of meclizine hydrochloride.
Scientific Research Applications
Meclizine hydrochloride has a wide range of scientific research applications, including:
Mechanism of Action
Meclizine hydrochloride exerts its effects primarily through antagonism of the histamine H1 receptor. By blocking histamine H1 receptors, meclizine hydrochloride inhibits the signaling pathway transduction through histaminergic neurotransmission from the vestibular nuclei and nucleus tractus solitarius to the chemoreceptor trigger zone and medullary vomiting center . This action reduces nausea, vomiting, and vertigo. Additionally, meclizine hydrochloride may decrease labyrinth excitability and vestibular stimulation .
Comparison with Similar Compounds
Meclizine hydrochloride is similar to other histamine H1 antagonists, such as:
Dimenhydrinate: Also used to treat motion sickness and vertigo, but may cause more drowsiness compared to meclizine hydrochloride.
Hydroxyzine: Used for anxiety and itching, in addition to its antiemetic properties, but has a higher sedative effect.
Diphenhydramine: Commonly used as an antihistamine for allergy relief and as a sleep aid, but has a shorter duration of action compared to meclizine hydrochloride.
Meclizine hydrochloride is unique in its combination of antiemetic, antivertigo, and mild sedative properties, making it a versatile option for treating motion sickness and vertigo with fewer sedative effects compared to some other similar compounds .
Biological Activity
Mecilizine, an antihistamine primarily used for the treatment of motion sickness and vertigo, has garnered attention for its diverse biological activities beyond its traditional applications. This article delves into the compound's mechanisms of action, neuroprotective properties, antiviral effects, and potential therapeutic uses in various medical conditions.
This compound functions primarily as an antagonist of H1 histamine receptors, which plays a crucial role in its antiemetic effects. However, recent studies have highlighted additional mechanisms:
- Glycolysis Enhancement : this compound has been shown to enhance glycolysis in neuronal cells. A study demonstrated that treatment with mecizine increased glycolytic activity by 157% in SH-SY5Y cells, leading to mitochondrial hyperpolarization and reduced apoptosis induced by 6-hydroxydopamine (6-OHDA) toxicity . This suggests a potential neuroprotective role in conditions like Parkinson's disease.
- Inhibition of FGFR3 Signaling : this compound has been identified as an inhibitor of fibroblast growth factor receptor 3 (FGFR3) signaling, which is significant in the context of achondroplasia. In animal models, it promoted bone growth by inhibiting this pathway .
Neuroprotective Properties
The neuroprotective effects of mecizine are particularly notable in models of neurodegeneration:
- Caspase-3 Activity : In the context of neuroprotection, mecizine treatment significantly down-regulated caspase-3 activation—a key marker of apoptosis—by 19% when pre-treated before exposure to neurotoxic agents . This indicates that mecizine may help mitigate neuronal death through modulation of apoptotic pathways.
- Potential for Repurposing : Given its ability to enhance glycolysis and protect against oxidative stress, mecizine is being considered for repurposing as a therapeutic agent for neurodegenerative diseases .
Antiviral Activity
Recent research has also explored the antiviral properties of mecizine:
- Pseudorabies Virus (PRV) : this compound exhibited antiviral effects against PRV in a mouse model. The compound reduced clinical symptoms and viral load in tissues when administered post-infection . This suggests that mecizine could have potential applications in treating viral infections.
Clinical Applications
This compound is primarily known for its efficacy in treating motion sickness and vertigo:
- Efficacy in Vertigo : A double-blind crossover study found that mecizine significantly reduced the severity and frequency of vertigo attacks compared to placebo. Patients reported improvements in associated symptoms such as nausea and postural instability .
- Off-label Uses : this compound is also used off-label for managing acute vestibular migraine and withdrawal symptoms from other medications like scopolamine .
Table 1: Summary of Key Studies on this compound's Biological Activity
Properties
IUPAC Name |
1-[(4-chlorophenyl)-phenylmethyl]-4-[(3-methylphenyl)methyl]piperazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27ClN2/c1-20-6-5-7-21(18-20)19-27-14-16-28(17-15-27)25(22-8-3-2-4-9-22)23-10-12-24(26)13-11-23/h2-13,18,25H,14-17,19H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCJYIGYOJCODJL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2CCN(CC2)C(C3=CC=CC=C3)C4=CC=C(C=C4)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
1104-22-9 (di-hydrochloride), 36236-67-6 (hydrochloride) | |
Record name | Meclozine [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000569653 | |
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DSSTOX Substance ID |
DTXSID0023242 | |
Record name | Meclizine | |
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Molecular Weight |
390.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Meclizine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014875 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Boiling Point |
230 °C @ 2 MM HG | |
Record name | MECLIZINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3113 | |
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Solubility |
0.1g/100mL, FREELY SOL IN CHLOROFORM, PYRIDINE; SLIGHLY SOL IN DIL ACIDS, ALCOHOL; PRACTICALLY INSOL IN WATER, ETHER /MECLIZINE DIHYDROCHLORIDE/, FREELY SOL IN METHYLACETAMIDE, PYRIDINE, CHLOROFORM, ACID-ALCOHOL-WATER MIXT /MECLIZINE HYDOCHLORIDE/, 1.03e-03 g/L | |
Record name | Meclizine | |
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Record name | MECLIZINE | |
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Record name | Meclizine | |
Source | Human Metabolome Database (HMDB) | |
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Mechanism of Action |
Vomiting is a centrally regulated reflex mechanism that initiates from the vomiting center and the chemoreceptor trigger zone (CTZ) located in the medulla. Motion sickness is also regulated by CTZ. The blood-brain barrier near the CTZ is relatively permeable to circulating mediators and CTZ can transmit impulses to vomiting center located in the brainstem. Different receptors responding to different factors, including histamine, 5-HT, enkephalins, substance P, and dopamine, are expressed along the brainstem to activate respective pathways and contribute to the control of vomiting. Histamine H1 receptors are expressed on the vestibular nuclei and nucleus of the solitary tract (NTS) that are activated by motion sickness and stimuli from the pharynx and stomach. When activated, H1 receptor signaling from these nuclei is transmitted to the CTZ and vomiting centre. Through its antagonistic action on the H1 receptors, meclizine primarily works by inhibiting signaling pathway transduction through histaminergic neurotransmission from the vestibular nuclei and NTS to the CTZ and medullary vomiting center. Meclizine may also decrease the labyrinth excitability and vestibular stimulation., HI-RECEPTOR BLOCKERS HAVE ESTABLISHED & VALUED PLACE IN SYMPTOMATIC TREATMENT OF...ALLERGIC DISEASES, IN WHICH THEIR USEFULNESS...ATTRIBUTABLE TO THEIR ANTAGONISM OF HISTAMINE. ...CENTRAL PROPERTIES OF SOME...ARE OF...THERAPEUTIC VALUE...IN SUPPRESSING MOTION SICKNESS. /H1-RECEPTOR BLOCKERS/, Meclizine has CNS depressant, anticholinergic, antiemetic, antispasmodic, and local anesthetic effects in addition to antihistaminic activity. The drug depresses labyrinth excitability and conduction in vestibular-cerebellar pathways. The antiemetic and antimotion-sickness actions of meclizine result, at least in part, from its central anticholinergic and CNS depressant properties. | |
Record name | Meclizine | |
Source | DrugBank | |
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CAS No. |
569-65-3, 163837-49-8 | |
Record name | Meclizine | |
Source | CAS Common Chemistry | |
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Record name | (-)-1-[(4-Chlorophenyl)phenylmethyl]-4-[(3-methylphenyl)methyl]piperazine | |
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Record name | Meclozine [INN] | |
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Record name | Meclizine | |
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Record name | Piperazine, 1-[(4-chlorophenyl)phenylmethyl]-4-[(3-methylphenyl)methyl]- | |
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Record name | MECLIZINE | |
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Record name | MECLIZINE | |
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Record name | Meclizine | |
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Melting Point |
217-224 | |
Record name | Meclizine | |
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